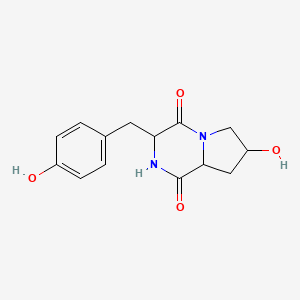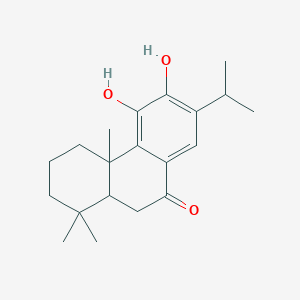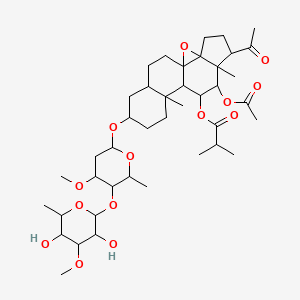
Cyclo(Tyr-Hpro)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Cyclo(Tyr-Hpro) can be synthesized using both chemical and biological methods. The chemical synthesis typically involves solid-phase or liquid-phase synthesis techniques. In solid-phase synthesis, the peptide chain is gradually built up on a solid support, while in liquid-phase synthesis, the peptide is synthesized in solution . The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Analyse Chemischer Reaktionen
Cyclo(Tyr-Hpro) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone derivatives, while reduction can yield tyrosine alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclo(Tyr-Hpro) has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide bond formation and stability. In biology, it is studied for its role in cell signaling and communication. In medicine, Cyclo(Tyr-Hpro) has shown potential therapeutic effects, including anti-tumor, anti-inflammatory, and immune-regulating activities . It is also used in the development of biosensors, peptide antibodies, and polypeptide drugs .
Wirkmechanismus
The mechanism of action of Cyclo(Tyr-Hpro) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis, by binding to its substrate-binding site and preventing its activity . This interaction disrupts the enzyme’s function, leading to reduced melanin production. Additionally, Cyclo(Tyr-Hpro) can induce oxidative stress and increase membrane fluidity, compromising cellular integrity .
Vergleich Mit ähnlichen Verbindungen
Cyclo(Tyr-Hpro) is similar to other cyclic dipeptides such as Cyclo(Tyr-Pro) and Cyclo(Pro-Tyr). it is unique due to the presence of the hydroxyproline residue, which imparts distinct chemical and biological properties . For example, Cyclo(Tyr-Pro) is known for its role in cell-cell communication and regulation of virulence gene expression in certain bacteria . In contrast, Cyclo(Tyr-Hpro) has shown broader therapeutic potential, including anti-tumor and anti-inflammatory activities .
Similar Compounds
- Cyclo(Tyr-Pro)
- Cyclo(Pro-Tyr)
- Cyclo(Phe-Pro)
- Cyclo(His-Phe)
These compounds share structural similarities with Cyclo(Tyr-Hpro) but differ in their specific amino acid composition and biological activities .
Eigenschaften
Molekularformel |
C14H16N2O4 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C14H16N2O4/c17-9-3-1-8(2-4-9)5-11-14(20)16-7-10(18)6-12(16)13(19)15-11/h1-4,10-12,17-18H,5-7H2,(H,15,19) |
InChI-Schlüssel |
JEKJKMJDASOZRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B15129298.png)
![(1S,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;(1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B15129302.png)

![N-[[6-[4,6-diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide](/img/structure/B15129328.png)
![(16Z)-1-hydroxy-12-[(E)-3-hydroxy-5-(4-hydroxy-3-methoxycyclohexyl)-4-methylpent-4-en-2-yl]-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10,14-tetrone](/img/structure/B15129337.png)

![8-Methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-ene-4,14-dione](/img/structure/B15129350.png)



![2-(1,3-Benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15129377.png)
![2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B15129384.png)


